3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide
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Overview
Description
3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives.
Preparation Methods
The synthesis of 3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide involves multiple steps. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions typically involve heating under reflux with sodium methoxide in butanol, followed by the addition of a base to complete the cyclization .
Chemical Reactions Analysis
3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and its ability to inhibit tyrosine kinases and cyclin-dependent kinases.
Biological Research: The compound is used in studies related to its antimicrobial, anti-inflammatory, and analgesic activities.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
API-1: A promising antiproliferative agent with a similar pyrido[2,3-d]pyrimidine core.
TKI-28: A tyrosine kinase inhibitor with notable biological activity.
CDK4 Inhibitors:
These compounds share a common structural motif but differ in their specific substituents and biological activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C17H15ClN4O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-21-15-14(6-3-7-19-15)17(24)22(11)9-8-20-16(23)12-4-2-5-13(18)10-12/h2-7,10H,8-9H2,1H3,(H,20,23) |
InChI Key |
SEQATKAIDLAQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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